N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
Description
N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a benzimidazole-derived acetamide featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the benzimidazole ring and a bulky tert-butyl (-C(CH₃)₃) group on the acetamide nitrogen. This compound is part of a broader class of benzimidazole-acetamide hybrids, which are studied for their diverse biological activities, including antimicrobial, antiviral, and quorum sensing inhibitory (QSI) properties .
Properties
IUPAC Name |
N-tert-butyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c1-13(2,3)19-11(21)8-20-10-7-5-4-6-9(10)18-12(20)14(15,16)17/h4-7H,8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFPWQJSJXEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzimidazole derivative with an appropriate acylating agent.
tert-Butyl Group Addition: The tert-butyl group can be added using tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with benzimidazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves interference with microbial enzyme systems, which is crucial for their survival and replication .
Anticancer Potential
The benzimidazole derivatives have been extensively studied for their anticancer properties. Specifically, this compound has shown promising results in inhibiting the growth of cancer cell lines such as HCT116 (human colorectal carcinoma). The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Drug Development
Given its biological activities, this compound is being explored as a lead compound for the development of new antimicrobial and anticancer agents. Its structural modifications can lead to derivatives with enhanced potency and selectivity against specific targets.
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Studies show that it can effectively inhibit key enzymes involved in bacterial metabolism and tumor growth, making it a candidate for further development in treating infections and cancers .
Case Studies
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS 672950-85-5)
- Structure : Differs by substituting the tert-butyl group with a methyl (-CH₃) on the acetamide nitrogen.
- Properties :
- Molecular weight: 257.21 g/mol (vs. ~358 g/mol for the tert-butyl analog).
- Density: 1.40 g/cm³ (predicted).
- Boiling point: 403.1°C (predicted).
N-(3-Methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS 478030-71-6)
- Structure : Incorporates a 3-methylphenyl group instead of tert-butyl.
- Properties :
- Increased aromaticity may enhance π-π stacking interactions in biological targets.
- Molecular weight: ~358 g/mol (similar to the tert-butyl analog).
- Applications : Marketed as an intermediate for APIs and building blocks, suggesting utility in drug discovery .
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6o)
- Structure : Replaces the tert-butyl group with a benzimidazole-triazole hybrid.
- Activity: Demonstrated 64.25% quorum sensing inhibition at 250 μM in Pseudomonas aeruginosa, comparable to trifluoromethyl-benzimidazole analogs .
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS 478042-62-5)
- Properties : Increased molecular weight and polarity due to the chloro substituent.
- Applications : Used in molecular building blocks, indicating versatility in chemical modifications .
Comparative Analysis of Key Properties
Biological Activity
N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C14H16F3N3O
- Molecular Weight : 305.29 g/mol
- CAS Number : 5180932
Biological Activity Overview
Benzimidazole derivatives have garnered attention due to their pharmacological potential. The specific compound of interest exhibits various biological activities as detailed below.
Anticancer Activity
Research indicates that benzimidazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Studies have demonstrated moderate activity against common fungal strains, indicating its potential as an antifungal agent.
Table 2: Antifungal Activity Data
Antibacterial Activity
Benzimidazole derivatives, including this compound, have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity Data
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Benzimidazole derivatives often act by inhibiting key enzymes or interfering with cellular signaling pathways that regulate cell proliferation and survival.
Case Studies
Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Study on MDA-MB-231 Cells : A recent study demonstrated that the compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells at concentrations lower than 20 μM, suggesting a strong anticancer potential .
- Antifungal Efficacy : In a comparative study against common fungal pathogens, this compound exhibited MIC values comparable to standard antifungal agents, indicating its potential utility in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
